An In-depth Technical Guide to the Chemical Properties of 5-Amino-3-bromo-2-methoxypyridine
An In-depth Technical Guide to the Chemical Properties of 5-Amino-3-bromo-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-3-bromo-2-methoxypyridine is a substituted pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and agrochemical research.[1] Its unique arrangement of a bromine atom, an amino group, and a methoxy group on the pyridine core imparts a distinct reactivity profile, making it a valuable intermediate for the synthesis of a wide range of more complex molecules.[1] The presence of the bromine atom and the amino group makes it particularly amenable to various cross-coupling reactions, allowing for the introduction of diverse functionalities and the construction of novel molecular scaffolds.[1][2][3] This guide provides a comprehensive overview of the known chemical properties, potential reactivity, and synthetic applications of 5-Amino-3-bromo-2-methoxypyridine.
Core Chemical Properties
A summary of the fundamental chemical properties of 5-Amino-3-bromo-2-methoxypyridine is presented below. It is important to note that while basic identifiers are readily available, specific experimental data for some physical properties, such as melting and boiling points, are not widely reported in the literature.
| Property | Value | Source(s) |
| CAS Number | 53242-18-5 | [4][5][6] |
| Molecular Formula | C₆H₇BrN₂O | [4][6] |
| Molecular Weight | 203.04 g/mol | [1][4] |
| Appearance | Not specified in available literature | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density (Predicted) | 1.622 ± 0.06 g/cm³ | [7] |
| Solubility | Slightly soluble in water |
Spectroscopic Data
Reactivity and Synthetic Applications
The chemical reactivity of 5-Amino-3-bromo-2-methoxypyridine is primarily dictated by the interplay of the bromo, amino, and methoxy substituents on the electron-deficient pyridine ring. The bromine atom at the 3-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the amino group at the 5-position can act as a nucleophile or be modified to tune the electronic properties of the molecule.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. While a specific protocol for 5-Amino-3-bromo-2-methoxypyridine is not available, a general procedure for the Suzuki coupling of a structurally similar compound, 5-bromo-2-methylpyridin-3-amine, can be adapted.[2] This reaction is expected to proceed at the C-Br bond, allowing for the introduction of various aryl or heteroaryl substituents.
Representative Experimental Protocol:
-
In a Schlenk flask, combine 5-Amino-3-bromo-2-methoxypyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (2.5 equiv.).
-
Seal the flask and create an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.
-
Stir the reaction mixture at 85-95 °C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds.[8] This reaction can be employed to couple 5-Amino-3-bromo-2-methoxypyridine with a variety of primary and secondary amines at the C-Br position. A general protocol, adapted from procedures for other bromopyridines, is provided below.[3][9][10]
Representative Experimental Protocol:
-
To a dry Schlenk tube under an inert atmosphere, add 5-Amino-3-bromo-2-methoxypyridine (1.0 equiv.), the desired amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand).
-
Add anhydrous, degassed toluene.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Caption: Generalized workflow for the Buchwald-Hartwig amination reaction.
Other Potential Reactions
The presence of the amino group also allows for a range of other transformations, such as diazotization followed by Sandmeyer-type reactions to introduce other functionalities at the 5-position. Furthermore, the amino group can be acylated or alkylated to further modify the molecule's properties. The methoxy group is generally stable but could potentially be cleaved under harsh acidic conditions.
Logical Relationship of Functional Groups in Reactivity
The reactivity of 5-Amino-3-bromo-2-methoxypyridine in cross-coupling reactions is a result of the electronic properties of its substituents. The interplay between these groups dictates the feasibility and outcome of various synthetic transformations.
Caption: Logical relationship of functional groups and their influence on reactivity.
Conclusion
5-Amino-3-bromo-2-methoxypyridine is a promising heterocyclic intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. Its utility is primarily centered around the versatile bromine handle, which allows for a variety of palladium-catalyzed cross-coupling reactions. While a comprehensive set of experimental physical and spectroscopic data is not yet publicly available, the known reactivity patterns of similar compounds provide a strong foundation for its application in synthetic chemistry. Further research into the characterization and reaction scope of this molecule will undoubtedly expand its utility for scientists and researchers in drug discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. chemwhat.com [chemwhat.com]
- 6. 5-AMINO-3-BROMO-2-METHOXYPYRIDINE | CAS:53242-18-5 | Trylead [trylead-chem.com]
- 7. Ãîn 5-Amino-3-bromo-2-methoxypyridineï¼CAS# 53242-18-5) Ãêker û PêÅkêÅkar | Xinchem [ku.xinchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
